molecular formula C10H12FNO2 B2712731 3-Fluoro-4-methyl-DL-phenylalanine CAS No. 174732-59-3

3-Fluoro-4-methyl-DL-phenylalanine

Cat. No.: B2712731
CAS No.: 174732-59-3
M. Wt: 197.209
InChI Key: MUTNDIMQYVVGMX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methyl-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-4-methyl-DL-phenylalanine are enzymes involved in the synthesis of fluorinated compounds . These enzymes include cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Mode of Action

This compound interacts with its targets by participating in enzymatic reactions that lead to the synthesis of fluorinated compounds . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated compounds . The downstream effects of these pathways include the production of fluorinated natural products that are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of fluorinated compounds with new functions and improved performance . These compounds are used in various applications, including molecular imaging, pharmaceuticals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that achieving selective fluorination is a huge challenge under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 4-methyl-DL-phenylalanine using fluorinating agents such as [18F]AcOF or [18F]F2 . The reaction is usually carried out under mild conditions to ensure selective fluorination without affecting other functional groups.

Industrial Production Methods

Industrial production of fluorinated phenylalanines often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of C-F bonds, providing a more efficient and environmentally friendly approach to synthesizing fluorinated compounds . This method is particularly advantageous for large-scale production due to its high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methyl-DL-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methyl-DL-phenylalanine is unique due to the specific positioning of the fluorine and methyl groups on the phenylalanine structure. This unique arrangement imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNDIMQYVVGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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